

Comprehensive Analysis of 3,5-Disubstituted Hydantoins: A Comparative Guide

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Compound of Interest

Compound Name: 3-(3,5-Dichlorophenyl)-1-methylhydantoin

Cat. No.: B1589153

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A thorough review of publicly available scientific literature and chemical databases reveals a significant lack of specific published findings on the biological activity of **3-(3,5-Dichlorophenyl)-1-methylhydantoin**. This compound is consistently categorized as a drug intermediate, suggesting its primary role is in the synthesis of other molecules rather than as a standalone therapeutic agent. Consequently, direct experimental data on its performance and signaling pathways is not available for replication.

However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide will focus on the broader class of 3,5-disubstituted hydantoins, for which there is a body of published research. Hydantoin derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant, anticancer, antiviral, and anti-inflammatory properties. The biological effects of these compounds are largely determined by the nature of the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring.^{[1][2][3]}

This guide will summarize key findings on the biological activities of various 3,5-disubstituted hydantoins, presenting comparative data, experimental protocols, and relevant signaling pathways as illustrative examples for this class of compounds.

Comparative Biological Activity of 3,5-Disubstituted Hydantoins

The following table summarizes the in vitro anticancer activity of a series of novel 3,5-disubstituted hydantoins against different human cancer cell lines. This data is extracted from studies aimed at exploring the therapeutic potential of this chemical scaffold.

Compound ID	Substituent at N-3	Substituent at C-5	Cell Line	IC50 (μM)
anti-5c	Varied aromatic/aliphatic isocyanates	Varied aromatic aldehydes	MCF7 (Breast)	4.5
anti-5c	Varied aromatic/aliphatic isocyanates	Varied aromatic aldehydes	HFF1 (Normal)	12.0
cyclohexyl-5-phenyl hydantoin	Cyclohexyl	Phenyl	HeLa (Cervical)	Active
cyclohexyl-5-phenyl hydantoin	Cyclohexyl	Phenyl	MCF7 (Breast)	Active
3-benzhydryl-5-phenyl hydantoin	Benzhydryl	Phenyl	HeLa (Cervical)	Moderately Active
3-benzhydryl-5-phenyl hydantoin	Benzhydryl	Phenyl	MCF7 (Breast)	Moderately Active
3-benzhydryl-5-phenyl hydantoin	Benzhydryl	Phenyl	MiaPaCa-2 (Pancreatic)	Moderately Active
3-benzhydryl-5-phenyl hydantoin	Benzhydryl	Phenyl	H460 (Lung)	Moderately Active
3-benzhydryl-5-phenyl hydantoin	Benzhydryl	Phenyl	SW620 (Colon)	Moderately Active

Data for anti-5c, cyclohexyl-5-phenyl hydantoin, and 3-benzhydryl-5-phenyl hydantoin are derived from studies on novel 3,5-disubstituted hydantoins.[\[1\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of 3,5-disubstituted hydantoins.

Synthesis of 3,5-Disubstituted Hydantoins:

A common method for the synthesis of 3,5-disubstituted hydantoins involves a multi-step process. A representative protocol is the base-assisted intramolecular amidolysis of C-3 functionalized β -lactams.^[1]

- **Imine Formation:** An appropriate aromatic aldehyde is condensed with an aniline derivative in an anhydrous solvent (e.g., dichloromethane) in the presence of a dehydrating agent like powdered 4 Å molecular sieves. The reaction mixture is stirred at room temperature.
- **β -Lactam Urea Formation:** The resulting imine is reacted with N-phthalimidoglycine in the presence of a coupling reagent such as the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) and a base (e.g., triethylamine). The intermediate is then reacted with various isocyanates in a dry solvent like acetonitrile at room temperature to yield (\pm)-trans- β -lactam ureas.^[1]
- **Cyclization to Hydantoin:** The purified β -lactam ureas undergo in situ cyclization under basic conditions through intramolecular amidolysis to form the five-membered hydantoin ring.

In Vitro Antiproliferative Activity Assay (MTT Assay):

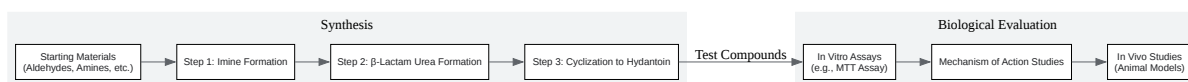
The antiproliferative activity of the synthesized hydantoin derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5×10^3 cells/well) and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 μ M) and incubated for a further 48-72 hours.
- **MTT Addition:** After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathways and Experimental Workflows

General Experimental Workflow for Synthesis and Evaluation of 3,5-Disubstituted Hydantoins:

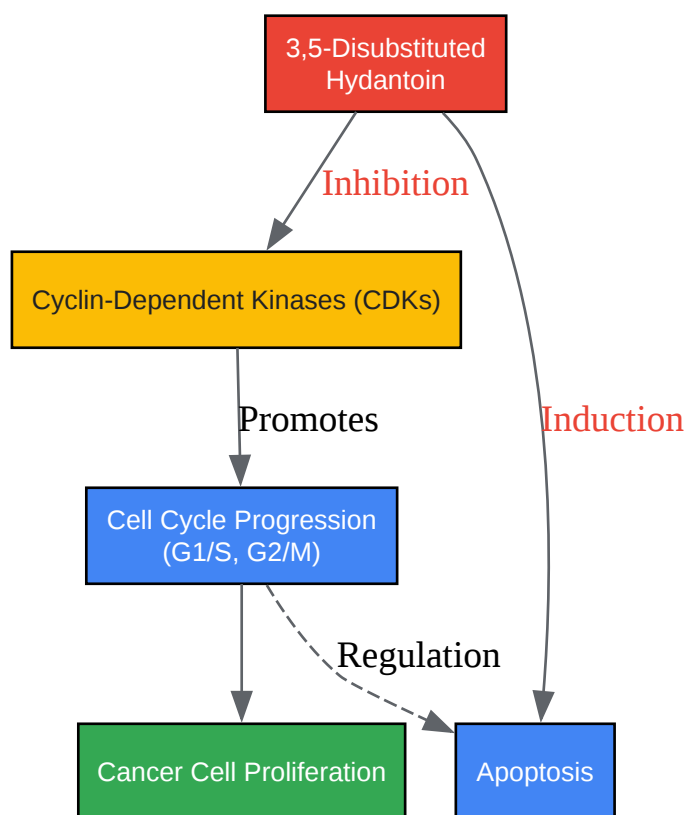


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Caption: A generalized workflow for the synthesis and biological evaluation of 3,5-disubstituted hydantoins.

Illustrative Signaling Pathway - Inhibition of Cancer Cell Proliferation:

While the exact mechanism for many hydantoins is still under investigation, a plausible pathway for anticancer activity involves the inhibition of key regulators of the cell cycle.



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